3-Tert-butyl-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
2-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring two oxadiazole rings. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the formation of the oxadiazole rings through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of tert-butylamidoxime with 4-methoxybenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties and ability to interact with biological targets.
Materials Science: The compound is investigated for its use in the development of scintillating materials and organic light-emitting diodes (OLEDs).
Biological Research: Studies have shown its potential as an enzyme inhibitor and its activity against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, exhibit comparable biological activities.
1,3,4-Oxadiazole Derivatives: These compounds share structural similarities and are also studied for their pharmacological properties.
Uniqueness
2-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of both 1,2,4-oxadiazole and 1,3,4-oxadiazole rings in its structure. This dual-ring system enhances its potential for diverse biological activities and applications in various scientific fields .
Properties
Molecular Formula |
C16H18N4O3 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H18N4O3/c1-16(2,3)15-17-12(23-20-15)9-13-18-19-14(22-13)10-5-7-11(21-4)8-6-10/h5-8H,9H2,1-4H3 |
InChI Key |
JDXVHLKRQKRVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CC2=NN=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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